

physical properties of 1-decyne including boiling and melting points

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Decyne
Cat. No.: B7770644

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-Decyne**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Decyne in Modern Synthesis

1-Decyne ($\text{CH}_3(\text{CH}_2)_7\text{C}\equiv\text{CH}$) is a terminal alkyne that serves as a crucial building block and model substrate in organic synthesis.^[1] Its linear ten-carbon chain, terminating in a reactive carbon-carbon triple bond, makes it a versatile participant in a variety of synthetic transformations.^[1] Professionals in drug development and materials science frequently utilize **1-decyne** in reactions such as Suzuki-Miyaura and Sonogashira couplings, Huisgen cycloadditions, and borylations.^[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the purification of its derivatives. This guide provides a comprehensive overview of the key physical characteristics of **1-decyne**, supported by experimental protocols and theoretical insights.

Core Physical Properties of 1-Decyne

The physical behavior of **1-decyne** is dictated by its molecular structure: a long, nonpolar alkyl chain and a terminal alkyne group. The primary intermolecular forces at play are London dispersion forces, which increase with the length of the carbon chain. The triple bond

introduces a region of high electron density and a linear geometry, which slightly influences its physical properties compared to its alkane and alkene counterparts.[2]

Quantitative Physical Data Summary

For ease of reference, the key physical properties of **1-decyne** are summarized in the table below. These values represent a consensus from multiple authoritative sources and are crucial for laboratory applications, from reaction setup to safety considerations.

Property	Value	Units
Molecular Formula	C ₁₀ H ₁₈	-
Molar Mass	138.25	g·mol ⁻¹
Appearance	Clear, colorless liquid	-
Boiling Point	174	°C
Melting Point	-44	°C
Density	0.766	g/mL at 25 °C
Refractive Index	1.427	n _{20/D}
Solubility in Water	Not miscible	-
Solubility in Organic Solvents	Soluble in nonpolar solvents	-

(Data compiled from sources:[1][3][4][5][6][7][8])

In-Depth Analysis of Physical Properties

- Boiling Point: The boiling point of **1-decyne** is 174 °C.[3][4] This relatively high boiling point for a C₁₀ hydrocarbon is a direct consequence of the significant London dispersion forces acting between the long alkyl chains of adjacent molecules. The linear nature of the alkyne allows for efficient packing, maximizing the surface area for these intermolecular interactions. As with other homologous series, the boiling point of 1-alkynes increases with the number of carbon atoms.

- Melting Point: **1-Decyne** has a melting point of -44 °C.[3][4] The melting point is influenced not only by the strength of intermolecular forces but also by how well the molecules pack into a crystal lattice. The linear shape of **1-decyne** allows for reasonably efficient packing, but the terminal alkyne can disrupt the perfect symmetry, leading to a relatively low melting point compared to more symmetrical molecules of similar mass.
- Density: With a density of 0.766 g/mL at 25 °C, **1-decyne** is less dense than water.[4][5] This is a typical characteristic of nonpolar hydrocarbons.
- Solubility: **1-Decyne** is not miscible in water.[5][8] This is due to its nonpolar nature, which prevents it from forming significant attractive interactions with the highly polar water molecules.[9] However, it is readily soluble in a variety of nonpolar organic solvents, such as hexane, benzene, and toluene, following the principle of "like dissolves like".[9]

Experimental Protocol: Determination of the Boiling Point of 1-Decyne

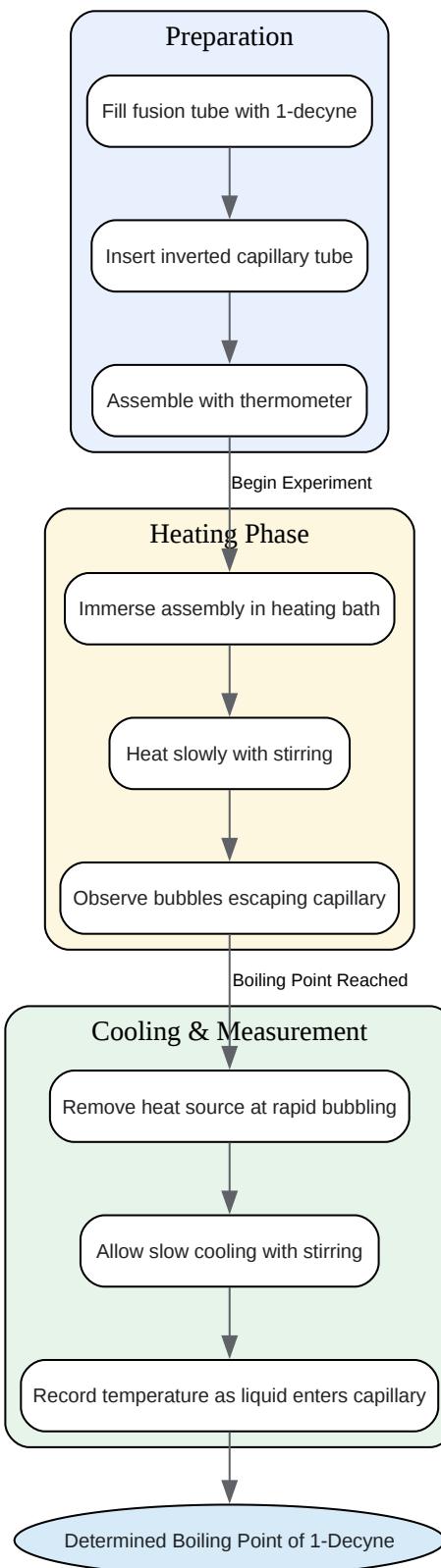
The precise determination of a boiling point is a fundamental laboratory technique that confirms the identity and purity of a liquid sample. The following protocol outlines the capillary method, a reliable technique for determining the boiling point of small quantities of liquid.

Principle of the Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] In this method, a small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the liquid's vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.

Materials and Apparatus

- **1-Decyne** sample
- Fusion tube


- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or heating block)
- Stirrer (if using an oil bath)
- Stand and clamp

Step-by-Step Procedure

- Preparation: Place a few milliliters of **1-decyne** into the fusion tube.
- Capillary Insertion: Place the capillary tube, with its open end downwards, into the fusion tube containing the **1-decyne**.
- Apparatus Setup: Attach the fusion tube to the thermometer using a rubber band or a wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block). The liquid in the bath should be below the level of the **1-decyne** in the fusion tube.
- Observation during Heating: Begin heating the bath slowly and stir continuously to ensure uniform temperature distribution. Observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary as the trapped air expands and escapes.
- Reaching the Boiling Point: As the temperature approaches the boiling point of **1-decyne** (around 174 °C), the rate of bubbling will increase significantly as the liquid vaporizes and displaces the remaining air.
- Observation during Cooling: Once a rapid and continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly while stirring.
- Boiling Point Determination: The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of **1-decyne**. Record this temperature.

Diagram of Experimental Workflow

The following diagram illustrates the key stages of the boiling point determination process.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination of **1-Decyne**.

Safety and Handling Considerations

1-Decyne is a flammable liquid and vapor.[\[11\]](#) It should be handled in a well-ventilated area, away from ignition sources.[\[11\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[\[11\]](#)[\[12\]](#)

Conclusion

The physical properties of **1-decyne**, particularly its boiling and melting points, are fundamental to its application in research and development. These properties, governed by its molecular structure, dictate the conditions required for its storage, handling, and use in chemical reactions. The experimental protocol provided offers a reliable method for verifying its boiling point, a critical parameter for assessing purity. A comprehensive understanding of these characteristics is essential for any scientist working with this versatile alkyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Decyne - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gfschemicals.com [gfschemicals.com]
- 4. 1-デシン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 764-93-2 CAS MSDS (1-Decyne) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-Decyne, 98% | Fisher Scientific [fishersci.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [physical properties of 1-decyne including boiling and melting points]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770644#physical-properties-of-1-decyne-including-boiling-and-melting-points]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com